dCeMM3

Description

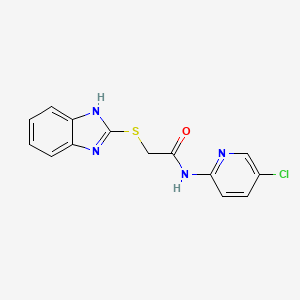

Structure

3D Structure

Properties

Molecular Formula |

C14H11ClN4OS |

|---|---|

Molecular Weight |

318.8 g/mol |

IUPAC Name |

2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-chloro-2-pyridinyl)acetamide |

InChI |

InChI=1S/C14H11ClN4OS/c15-9-5-6-12(16-7-9)19-13(20)8-21-14-17-10-3-1-2-4-11(10)18-14/h1-7H,8H2,(H,17,18)(H,16,19,20) |

InChI Key |

OOYJNUNOVRCHJZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)SCC(=O)NC3=NC=C(C=C3)Cl |

Origin of Product |

United States |

Foundational & Exploratory

dCeMM3: A Molecular Glue Degrader Targeting Cyclin K for Proteasomal Degradation

dCeMM3 is a small molecule molecular glue degrader that induces the degradation of Cyclin K. Its mechanism of action involves coopting the ubiquitin-proteasome system to selectively target Cyclin K for destruction. This guide provides an in-depth overview of the core mechanism of this compound, intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action

This compound functions by promoting a novel protein-protein interaction between the Cyclin K/CDK12 complex and the CRL4B E3 ubiquitin ligase complex.[1][2][3][4] Specifically, this compound facilitates the interaction between CDK12 and DDB1, a component of the CRL4B ligase.[5][6][7] This induced proximity leads to the polyubiquitination of Cyclin K, marking it for degradation by the proteasome.[1][5] The cytotoxic effects of this compound are dependent on the activity of UBE2M, a ubiquitin-conjugating enzyme involved in the neddylation pathway, which is crucial for the activation of Cullin-RING ligases.[1][6]

Caption: this compound acts as a molecular glue, inducing proximity between the CRL4B E3 ligase and the CDK12-Cyclin K complex.

Quantitative Data

The activity of this compound has been characterized by its cytotoxic effects and its ability to induce the degradation of Cyclin K.

| Cell Line | Assay Type | Metric | Value | Reference |

| KBM7 (wild-type) | Cytotoxicity | IC50 | Not explicitly stated, but significant cytotoxicity observed from 0.01–100 µM over 3 days | [1] |

| KBM7 (UBE2M mutant) | Cytotoxicity | - | Greatly reduced cytotoxicity compared to wild-type | [1] |

| KBM7 | Protein Degradation | Cyclin K levels | Significantly reduced after 5 hours with 7 µM this compound | [1] |

| KBM7 | Protein Degradation | Cyclin K, CDK12, CDK13 | Pronounced destabilization of Cyclin K, milder destabilization of CDK12 and CDK13 | [6] |

| HCT116 | Cytotoxicity | EC50 (WT) | 0.6 µM | [6] |

| HCT116 | Cytotoxicity | EC50 (UBE2Mmut) | 10.7 µM | [6] |

Experimental Protocols

Cell Viability Assay

To assess the cytotoxic effects of this compound, a CellTiter-Glo Luminescent Cell Viability Assay is commonly used.

Caption: A typical workflow for determining cell viability after this compound treatment.

Protocol:

-

Cells (e.g., KBM7 or HCT116) are seeded in 384-well plates.[6]

-

The cells are treated with a serial dilution of this compound (e.g., from 0.01 to 100 µM) or with DMSO as a vehicle control.[1][6]

-

After incubation, CellTiter-Glo reagent is added to each well according to the manufacturer's instructions.

-

Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a plate reader.

-

The data is normalized to the DMSO-treated control cells to determine the percentage of viability, and EC50 values are calculated.[6]

Western Blotting for Protein Degradation

To confirm the degradation of Cyclin K, western blotting is performed.

Protocol:

-

Cells are treated with this compound (e.g., 7 µM for 5 hours for KBM7 cells) or DMSO.[1]

-

Following treatment, cells are harvested and lysed to extract total protein.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein for each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for Cyclin K, CDK12, and a loading control (e.g., β-actin or Vinculin).

-

After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Expression Proteomics

To obtain a global view of protein abundance changes upon this compound treatment, quantitative proteomics using isobaric tagging is employed.

Caption: A generalized workflow for quantitative proteomics analysis of this compound-treated cells.

Protocol:

-

Cells are treated with this compound or DMSO for a specified time.[6]

-

Cells are lysed, and proteins are extracted, reduced, alkylated, and digested into peptides (e.g., with trypsin).

-

Peptides from each condition are labeled with different isobaric tags (e.g., TMT or iTRAQ).

-

The labeled peptide samples are pooled together.

-

The pooled sample is fractionated using techniques like high-pH reversed-phase chromatography.

-

Each fraction is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The resulting data is processed to identify and quantify the relative abundance of proteins across the different treatment conditions.[8]

Drug Affinity Chromatography

To identify the direct protein targets of this compound, drug affinity chromatography is utilized.

Protocol:

-

A derivative of this compound containing a linker for immobilization (e.g., this compound-NH2) is synthesized.[6]

-

The this compound analog is coupled to sepharose beads.[6]

-

Whole-cell lysates are prepared and incubated with the this compound-coupled beads. To control for non-specific binding, a competition experiment can be performed by pre-incubating the lysate with an excess of a soluble competitor.[6]

-

After incubation, the beads are washed to remove non-specifically bound proteins.

-

The bound proteins are eluted and identified by mass spectrometry or western blotting.[6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Cyclin K degrader | Probechem Biochemicals [probechem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. tenovapharma.com [tenovapharma.com]

- 5. researchgate.net [researchgate.net]

- 6. Rational discovery of molecular glue degraders via scalable chemical profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

what is dCeMM3 molecular glue

An In-Depth Technical Guide to dCeMM3 Molecular Glue

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a small molecule molecular glue degrader that induces the targeted degradation of Cyclin K. It functions by promoting the formation of a ternary complex between the CDK12-Cyclin K complex and the CRL4B E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of Cyclin K. This guide provides a comprehensive overview of the mechanism of action, experimental validation, and key quantitative data related to this compound, intended for researchers and professionals in drug development.

Mechanism of Action

This compound acts as a molecular glue, inducing proximity between the CDK12-Cyclin K complex and the DDB1-CUL4-RBX1 (CRL4B) E3 ubiquitin ligase.[1][2][3][4][5] This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme (UBE2M) to Cyclin K, marking it for degradation by the proteasome.[1][4] This targeted degradation of Cyclin K compromises CDK12 function, leading to the downregulation of DNA damage response genes and ultimately, cell death.[5] The activity of this compound is dependent on the neddylation pathway, as inhibition of the NAE enzyme rescues Cyclin K degradation.[6]

Signaling Pathway Diagram

Caption: Mechanism of this compound-induced Cyclin K degradation.

Quantitative Data

The following tables summarize the key quantitative data for this compound from in vitro studies.

Table 1: In Vitro Efficacy

| Cell Line | Assay Type | Concentration | Incubation Time | Result | Reference |

| KBM7 | Western Blot | 7 µM | 5 hours | Significantly reduced Cyclin K levels | [1][4] |

| KBM7 (Wild-Type) | Cell Viability | 0.01–100 µM | 3 days | Significant cytotoxicity | [1][4] |

| KBM7 (UBE2M mutant) | Cell Viability | 0.01–100 µM | 3 days | Greatly reduced cytotoxicity | [1][4] |

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₁ClN₄OS | [2][3][4] |

| Molecular Weight | 318.78 g/mol | [2][3][4] |

| CAS Number | 311787-85-6 | [2][3] |

Table 3: Solubility

| Solvent | Concentration | Notes | Reference |

| DMSO | 50 mg/mL (156.85 mM) | Requires ultrasonic treatment | [4] |

| In vivo formulation | ≥ 2.5 mg/mL (7.84 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | [4] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Western Blot Analysis for Cyclin K Levels

Objective: To determine the effect of this compound on Cyclin K protein levels.

Protocol:

-

Cell Culture and Treatment: KBM7 cells were cultured under standard conditions. Cells were treated with 7 µM this compound or DMSO (vehicle control) for 5 hours.[1][4]

-

Cell Lysis: Following treatment, cells were harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration of the lysates was determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane was blocked and then incubated with a primary antibody specific for Cyclin K. A primary antibody for a housekeeping protein (e.g., GAPDH or β-actin) was used as a loading control.

-

Detection: After washing, the membrane was incubated with a corresponding HRP-conjugated secondary antibody. The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Analysis: The intensity of the Cyclin K band was normalized to the loading control to determine the relative reduction in protein levels.[4]

Experimental Workflow: Western Blot

Caption: Workflow for Western Blot analysis of Cyclin K.

Cell Viability Assay

Objective: To assess the cytotoxic effects of this compound on wild-type and UBE2M mutant cells.

Protocol:

-

Cell Seeding: KBM7 wild-type and UBE2M mutant cells were seeded into 96-well plates.

-

Compound Treatment: Cells were treated with a serial dilution of this compound (ranging from 0.01 to 100 µM) or DMSO as a control.[4]

-

Incubation: The plates were incubated for 3 days under standard cell culture conditions.[4]

-

Viability Assessment: Cell viability was measured using a commercially available assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Luminescence was read on a plate reader. The data was normalized to the DMSO control, and dose-response curves were generated to determine the EC50 values.[6]

Logical Relationship: this compound Cytotoxicity

Caption: this compound cytotoxicity is dependent on UBE2M activity.

Clinical Data

As of the latest available information, there are no publicly disclosed clinical trials specifically investigating this compound. The compound is currently indicated for research use only.[1]

Conclusion

This compound is a potent molecular glue degrader that offers a valuable tool for studying the biological roles of Cyclin K and the consequences of its acute depletion. Its mechanism of action, reliant on the formation of a ternary complex with the CRL4B E3 ligase, provides a clear framework for its targeted activity. The provided data and protocols serve as a foundational guide for researchers aiming to utilize this compound in their investigations. Further research will be necessary to explore its therapeutic potential and to fully elucidate the downstream consequences of Cyclin K degradation in various cellular contexts.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Cyclin K degrader | Probechem Biochemicals [probechem.com]

- 3. cenmed.com [cenmed.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Rational discovery of molecular glue degraders via scalable chemical profiling - PMC [pmc.ncbi.nlm.nih.gov]

The Rational Discovery and Development of dCeMM3: A Molecular Glue Degrader

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and development of dCeMM3, a novel molecular glue degrader. This compound induces the ubiquitination and subsequent proteasomal degradation of cyclin K by fostering an interaction between the CDK12-cyclin K complex and the CRL4B E3 ubiquitin ligase complex.[1][2][3] This document details the mechanism of action, key experimental findings, and methodologies utilized in the characterization of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Discovery via Differential Chemical Profiling

This compound was identified through a scalable chemical screening strategy that leveraged hypo-neddylated cells.[4][5] The core principle of this approach was to screen a library of cytotoxic/cytostatic small molecules in both wild-type and UBE2M mutant (UBE2Mmut) KBM7 cells.[4] UBE2M is a critical enzyme for the neddylation and activation of Cullin-RING ligases (CRLs). By comparing the cytotoxic effects in these two cell lines, compounds that rely on functional CRLs for their activity could be identified.[4] This differential profiling led to the prioritization of four chemical scaffolds, including this compound, which showed reduced efficacy in UBE2Mmut cells, suggesting a dependency on CRL activity.[4]

Mechanism of Action: A Novel Molecular Glue

Subsequent mechanistic studies revealed that this compound functions as a molecular glue. It induces the proximity of the CDK12-cyclin K complex to the CRL4B E3 ligase complex, leading to the ubiquitination and degradation of cyclin K.[1][2][3] A key finding is that this interaction is independent of a dedicated substrate receptor (SR), distinguishing its mechanism from many other known degraders.[5]

The proposed signaling pathway for this compound's action is as follows:

Quantitative Data Summary

The following tables summarize the key quantitative data from the characterization of this compound.

Table 1: Cellular Activity of this compound

| Parameter | Cell Line | Value | Reference |

| EC50 (Viability) | KBM7 WT | 0.6 µM | [4] |

| EC50 (Viability) | KBM7 UBE2Mmut | 10.7 µM | [4] |

| Cyclin K Degradation | KBM7 WT | 7 µM (5 hours) | [1] |

| Cytotoxicity Range | KBM7 WT | 0.01–100 µM (3 days) | [1] |

Table 2: In Vivo Formulation

| Component | Percentage |

| DMSO | 10% |

| PEG300 | 40% |

| Tween-80 | 5% |

| Saline | 45% |

| Solubility | ≥ 2.5 mg/mL (7.84 mM) |

This formulation yields a clear solution and is intended for in vivo experiments. It is recommended to prepare the working solution fresh on the day of use.[1][6]

Key Experimental Protocols

Detailed methodologies for the pivotal experiments in the discovery and characterization of this compound are outlined below.

Cell Viability Assays

This protocol was used to determine the cytotoxic effects of this compound on different cell lines.

Methodology:

-

Cell Seeding: KBM7 wild-type (WT) and UBE2M mutant (UBE2Mmut) cells were seeded in 384-well plates.

-

Compound Treatment: Cells were treated with a range of this compound concentrations or DMSO as a vehicle control.

-

Incubation: The plates were incubated for 3 days.

-

Viability Assessment: Cell viability was measured using the CellTiter-Glo luminescent cell viability assay according to the manufacturer's protocol.

-

Data Analysis: Luminescence readings were normalized to the DMSO-treated controls to determine the percentage of viability. EC50 values were calculated from the dose-response curves.[4]

Immunoblotting for Cyclin K Degradation

This protocol was employed to directly observe the degradation of cyclin K following this compound treatment.

Methodology:

-

Cell Treatment: KBM7 cells were treated with 7 µM this compound or DMSO for various time points (e.g., 2, 5, 20 hours).[1][7]

-

Cell Lysis: After treatment, cells were harvested and lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates was determined.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane.

-

Antibody Incubation: The membrane was incubated with primary antibodies against cyclin K and a loading control (e.g., actin). Subsequently, it was incubated with a corresponding secondary antibody.

-

Detection: The protein bands were visualized using a suitable detection method.

CRISPR/Cas9 Resistance Screens

CRISPR-based screens were instrumental in identifying the specific E3 ligase complex involved in this compound's mechanism of action.

Methodology:

-

Library Transduction: A population of Cas9-expressing KBM7 cells was transduced with a custom-designed sgRNA library targeting all known CRLs and their regulators.[4]

-

Drug Selection: The transduced cell population was treated with this compound or DMSO.

-

Genomic DNA Extraction: After a period of selection, genomic DNA was extracted from the surviving cells.

-

sgRNA Sequencing: The sgRNA-encoding regions of the genomic DNA were amplified by PCR and subjected to next-generation sequencing.

-

Data Analysis: The frequency of each sgRNA in the this compound-treated population was compared to the DMSO-treated control. sgRNAs targeting genes essential for this compound's activity were depleted, while sgRNAs targeting components of the responsible E3 ligase complex (CUL4B, DDB1, UBE2M) were enriched.[4]

Drug Affinity Chromatography

This technique was used to identify the direct protein interactors of this compound.

Methodology:

-

Probe Synthesis: A tethered analog of this compound, this compound-NH2, was synthesized to allow for immobilization on sepharose beads.[4]

-

Lysate Preparation: Whole-cell lysates were prepared.

-

Affinity Pulldown: The lysates were incubated with the this compound-NH2-coupled beads. In competition experiments, lysates were pre-treated with a competitor compound.

-

Washing and Elution: The beads were washed to remove non-specific binders, and the interacting proteins were eluted.

-

Protein Identification: The eluted proteins were identified by mass spectrometry or immunoblotting. This experiment demonstrated the enrichment of cyclin K and DDB1 in the pulldowns.[4]

Conclusion

The discovery of this compound represents a significant advancement in the field of targeted protein degradation. The systematic approach of differential chemical profiling in neddylation-deficient cells has proven to be a powerful strategy for identifying novel molecular glue degraders.[4][5] The elucidation of its unique, substrate receptor-independent mechanism of action, which directly recruits the CDK12-cyclin K complex to the DDB1-CUL4B E3 ligase, opens new avenues for the development of therapeutics targeting previously "undruggable" proteins.[5][8] The data and protocols presented in this guide provide a comprehensive resource for researchers working to further understand and expand upon this promising class of molecules.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Cyclin K degrader | Probechem Biochemicals [probechem.com]

- 3. tenovapharma.com [tenovapharma.com]

- 4. Rational discovery of molecular glue degraders via scalable chemical profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rational discovery of molecular glue degraders via scalable chemical profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

dCeMM3: A Molecular Glue for Targeted Protein Degradation of Cyclin K

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of dCeMM3, a molecular glue degrader that induces the targeted degradation of Cyclin K. We will delve into its mechanism of action, summarize key quantitative data, detail relevant experimental protocols, and visualize complex pathways and workflows. This document is intended for researchers, scientists, and drug development professionals working in the field of targeted protein degradation (TPD).

Introduction: The Rise of Molecular Glues

Targeted protein degradation has emerged as a revolutionary therapeutic strategy, offering the potential to address disease-causing proteins previously considered "undruggable" by traditional inhibitor-based approaches.[1][2] Unlike inhibitors that merely block a protein's function, TPD co-opts the cell's natural waste disposal machinery—the ubiquitin-proteasome system (UPS)—to eliminate target proteins entirely.[1][2]

While bifunctional molecules like PROTACs (PROteolysis TArgeting Chimeras) have been a major focus, molecular glues represent a distinct and powerful class of degraders.[3][4] These small, monovalent compounds induce or stabilize the interaction between a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent destruction by the proteasome.[1][5][6][7][8][9] The discovery of this compound through a rational and scalable chemical profiling approach marks a significant advancement from the serendipitous discoveries that historically characterized this field.[1][3][10]

Mechanism of Action: How this compound Degrades Cyclin K

This compound is a molecular glue that selectively induces the degradation of Cyclin K.[5][6][7] Its mechanism is centered on promoting a novel protein-protein interaction. This compound binds to the CDK12-Cyclin K complex and induces a conformational change that facilitates its interaction with the DDB1 component of the Cullin-RING E3 ligase 4B (CRL4B) complex.[3][5][6][7][10]

This drug-induced ternary complex formation—CDK12-Cyclin K : this compound : DDB1—brings Cyclin K into close proximity to the E3 ligase machinery.[3][10] Consequently, Cyclin K is polyubiquitinated and marked for degradation by the 26S proteasome.[3] A key feature of this mechanism is that it bypasses the need for a dedicated substrate receptor (like Cereblon or VHL), instead utilizing the core CRL4B component DDB1 directly.[3][11] This discovery expands our understanding of how E3 ligases can be repurposed for targeted protein degradation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from cellular and biochemical assays involving this compound.

Table 1: Cellular Activity of this compound in KBM7 Cells

| Parameter | Condition | Value | Reference |

|---|---|---|---|

| Cytotoxicity (EC50) | Wild-Type (WT) KBM7 Cells, 3-day treatment | 0.6 µM | [3] |

| UBE2M mutant KBM7 Cells, 3-day treatment | 10.7 µM | [3] | |

| Cyclin K Degradation | Concentration for significant reduction | 7 µM | [3][5] |

| Time for significant reduction | 5 hours | [3][5] | |

| Time for near-complete degradation | 2 hours | [3] |

| Expression Proteomics | Concentration used for analysis | 7 µM |[3] |

Table 2: this compound Analogs and Key Experimental Reagents

| Compound | Type | Purpose | Reference |

|---|---|---|---|

| This compound-NH2 | Tethered Analog | Used for drug affinity chromatography (pulldown assays) to identify binding partners. | [3] |

| This compound-PAP | Photo-affinity Probe | Used for in-cell drug-target enrichment to validate interactions in a cellular context. | [3] |

| dCeMM3X | Inactive Analog | Used as a negative control; fails to induce Cyclin K degradation or affect cell viability. | [3][12] |

| THZ531 | Covalent CDK12/13 Inhibitor | Used in competition assays to confirm that this compound's effect is dependent on its binding to CDK12. | [3] |

| Carfilzomib | Proteasome Inhibitor | Used to rescue Cyclin K degradation, confirming the pathway is proteasome-dependent. | [3] |

| MLN4924 | NAE Inhibitor | Used to rescue Cyclin K degradation, confirming dependency on the neddylation pathway required for CRL activity. |[3] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are protocols for key experiments used to characterize this compound.

This assay measures the cytotoxic or cytostatic effect of a compound on cultured cells.

-

Cell Seeding: Seed KBM7 (Wild-Type and UBE2M mutant) cells in multi-well plates at an appropriate density.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) or DMSO as a vehicle control.[5]

-

Incubation: Incubate the cells for a specified period (e.g., 3 days).[3][5]

-

Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Normalize the data to DMSO-treated controls and calculate EC50 values by fitting the dose-response curve.[3]

This technique is used to detect and quantify the levels of a specific protein (e.g., Cyclin K) in cell lysates.

-

Cell Treatment: Treat KBM7 cells with this compound (e.g., 7 µM) or control compounds (DMSO, inactive dCeMM3X) for various time points (e.g., 0, 2, 5, 12 hours).[3][5]

-

Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Antibody Incubation: Block the membrane and probe with a primary antibody specific for the target protein (e.g., anti-Cyclin K) and a loading control (e.g., anti-Actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

This protocol identifies proteins that directly bind to this compound.

-

Probe Synthesis: Synthesize this compound-NH2, an analog with a free amine for immobilization.[3]

-

Immobilization: Covalently couple this compound-NH2 to NHS-activated sepharose beads.

-

Lysate Preparation: Prepare whole-cell lysates from a large culture of KBM7 cells.

-

Competition (Control): Pre-treat a portion of the lysate with a competing compound (e.g., 100 µM THZ531) or DMSO for 1 hour.[3][13]

-

Incubation: Incubate the pre-treated lysates with the this compound-NH2-coupled beads to allow for protein binding.

-

Washing: Wash the beads extensively to remove non-specific binders.

-

Elution: Elute the bound proteins from the beads.

-

Analysis: Analyze the eluted proteins by immunoblotting for expected targets like Cyclin K and DDB1.[3]

This method captures drug-protein interactions within intact cells.

-

Probe Synthesis: Synthesize this compound-PAP, which contains a photo-reactive diazirine group and a clickable alkyne handle.[3]

-

Cell Pre-treatment: Pre-treat KBM7 cells with a proteasome inhibitor (e.g., 10 µM Carfilzomib) for 30 minutes to prevent degradation of the target.[3][13]

-

Probe Treatment: Treat cells with this compound-PAP. For the competition control, co-treat with an excess of a competitor (e.g., 100 µM THZ531).[3]

-

UV Crosslinking: Expose the cells to UV light to activate the diazirine group, causing it to covalently crosslink to nearby interacting proteins.

-

Cell Lysis and Click Chemistry: Lyse the cells and use a click chemistry reaction (e.g., CuAAC) to attach a reporter tag (like biotin-azide) to the alkyne handle on the probe.

-

Enrichment: Use streptavidin beads to enrich the biotin-tagged protein complexes.

-

Analysis: Elute the enriched proteins and analyze by immunoblotting to detect target proteins (Cyclin K, DDB1).[3][13]

Conclusion and Future Directions

This compound stands as a prime example of a rationally discovered molecular glue degrader. It effectively induces the degradation of Cyclin K by promoting a direct interaction between CDK12-Cyclin K and the CRL4B E3 ligase complex, expanding the known mechanisms for targeted protein degradation. The multi-omics and chemical biology strategies employed in its discovery provide a powerful and scalable blueprint for identifying new molecular glues against other high-value therapeutic targets.[3][10] Further research will be essential to explore the full therapeutic potential of Cyclin K degradation, both as a monotherapy and in combination with other agents, particularly in oncology.[3] The continued development of novel molecular glues like this compound promises to significantly broaden the druggable proteome and usher in a new era of precision medicine.

References

- 1. Drug discovery: First rational strategy to find molecular glue degraders | EurekAlert! [eurekalert.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Rational discovery of molecular glue degraders via scalable chemical profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeted protein degradation: advances in drug discovery and clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | Cyclin K degrader | Probechem Biochemicals [probechem.com]

- 7. tenovapharma.com [tenovapharma.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Key Considerations in Targeted Protein Degradation Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K - UCL Discovery [discovery.ucl.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Principle of dCeMM3 as a Cyclin K Degrader: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

dCeMM3 is a small molecule molecular glue degrader that induces the targeted degradation of cyclin K. This document provides an in-depth technical overview of the principles underlying this compound's function, including its mechanism of action, key experimental data, and detailed protocols for its characterization. This compound operates by inducing proximity between the CDK12-cyclin K complex and the CRL4B E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of cyclin K. This guide is intended to serve as a comprehensive resource for researchers in the field of targeted protein degradation and drug development.

Introduction

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that overcomes some of the limitations of traditional inhibitor-based pharmacology. Molecular glue degraders are a class of small molecules that induce or stabilize the interaction between a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and degradation by the proteasome.

This compound is a recently identified molecular glue that selectively degrades cyclin K.[1][2][3] Cyclin K, in complex with cyclin-dependent kinase 12 (CDK12) and CDK13, plays a crucial role in the regulation of transcriptional elongation. The selective degradation of cyclin K offers a promising therapeutic strategy for cancers dependent on transcriptional addiction. This guide details the core principles of this compound's action, providing a foundation for its application in research and drug discovery.

Mechanism of Action

This compound functions by hijacking the cellular ubiquitin-proteasome system to induce the degradation of cyclin K. The core mechanism involves the formation of a ternary complex between the CDK12-cyclin K complex, this compound, and the DDB1-CUL4B (CRL4B) E3 ubiquitin ligase complex.[1][2][3]

The key steps in the mechanism are as follows:

-

Binding to CDK12-Cyclin K: this compound binds to the CDK12-cyclin K complex.

-

Recruitment of CRL4B E3 Ligase: The binding of this compound to the CDK12-cyclin K complex creates a novel interface that is recognized by the DDB1 component of the CRL4B E3 ubiquitin ligase. This interaction is independent of a dedicated substrate receptor.[4]

-

Ternary Complex Formation: The interaction results in the formation of a stable ternary complex: CDK12-cyclin K-dCeMM3-DDB1-CUL4B.

-

Ubiquitination of Cyclin K: Within the ternary complex, cyclin K is brought into close proximity to the E2 ubiquitin-conjugating enzyme associated with the CRL4B ligase. This leads to the polyubiquitination of cyclin K.

-

Proteasomal Degradation: The polyubiquitinated cyclin K is then recognized and degraded by the 26S proteasome.

This mechanism of action is distinct from that of traditional enzyme inhibitors and offers a novel approach to targeting the CDK12-cyclin K complex.

Signaling Pathway Diagram

Caption: Mechanism of this compound-induced Cyclin K degradation.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Value | Reference |

| Cyclin K Degradation (DC₅₀) | KBM7 | Not explicitly stated, but significant reduction at 7 µM after 5 hours | [1] |

| Cytotoxicity (EC₅₀) | KBM7 (Wild-Type) | ~0.6 µM (after 3 days) | [4] |

| Cytotoxicity (EC₅₀) | KBM7 (UBE2M mutant) | >10 µM (after 3 days) | [4] |

Table 2: Experimental Conditions for this compound Studies

| Experiment | Cell Line | This compound Concentration | Incubation Time | Outcome | Reference |

| Cyclin K Degradation | KBM7 | 7 µM | 5 hours | Significant reduction in Cyclin K levels | [1] |

| Cytotoxicity Assay | KBM7 | 0.01 - 100 µM | 3 days | Dose-dependent cytotoxicity | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

Cell Culture

-

Cell Line: KBM7 (human chronic myeloid leukemia) cells.

-

Culture Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

Western Blot Analysis for Cyclin K Degradation

This protocol is for assessing the levels of cyclin K and other relevant proteins following treatment with this compound.

-

Cell Treatment: Seed KBM7 cells at a density of 0.5 x 10⁶ cells/mL. Treat cells with this compound (e.g., 7 µM) or DMSO (vehicle control) for the desired time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Cell Lysis:

-

Harvest cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cell pellet once with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine protein concentration using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.

-

Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.

-

Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Primary Antibodies:

-

Rabbit anti-Cyclin K (e.g., 1:1000 dilution)

-

Rabbit anti-CDK12 (e.g., 1:1000 dilution)

-

Mouse anti-β-actin (loading control, e.g., 1:5000 dilution)

-

-

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP, 1:2000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imaging system.

-

Cell Viability Assay

This protocol measures the cytotoxic effects of this compound on cultured cells.

-

Cell Seeding: Seed KBM7 cells in a 96-well opaque-walled plate at a density of 5,000 cells per well in 100 µL of culture medium.

-

Compound Treatment:

-

Prepare a serial dilution of this compound in culture medium.

-

Add the desired concentrations of this compound (e.g., 0.01 to 100 µM) to the wells. Include a DMSO vehicle control.

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

-

Viability Measurement (using CellTiter-Glo® Luminescent Cell Viability Assay):

-

Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background luminescence (from wells with medium only).

-

Normalize the data to the DMSO-treated control wells (set as 100% viability).

-

Plot the cell viability against the log of the this compound concentration and fit a dose-response curve to determine the EC₅₀ value.

-

Affinity Chromatography for Target Engagement

This protocol is to confirm the interaction of this compound with its target proteins.

-

Preparation of Affinity Resin:

-

Synthesize a this compound analog with a linker for immobilization (e.g., this compound-NH₂).

-

Couple the this compound analog to NHS-activated sepharose beads according to the manufacturer's instructions.

-

Block any remaining active sites on the beads.

-

-

Protein Pulldown:

-

Prepare cell lysate from KBM7 cells as described in the Western Blot protocol.

-

Incubate the cell lysate (e.g., 1-2 mg of total protein) with the this compound-coupled beads or control beads (without this compound) for 2-4 hours at 4°C with gentle rotation.

-

Wash the beads extensively with lysis buffer to remove non-specific binders.

-

-

Elution and Analysis:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluates by Western blotting for the presence of CDK12 and DDB1.

-

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Workflow for characterizing this compound's activity.

Logical Relationship Diagram

Caption: Logical flow of this compound-induced cellular effects.

Conclusion

This compound represents a significant advancement in the field of targeted protein degradation, offering a novel tool for the selective degradation of cyclin K. The detailed mechanisms and protocols provided in this guide are intended to facilitate further research into this compound and the broader class of molecular glue degraders. The ability to chemically induce the degradation of previously "undruggable" targets like cyclin K opens up new avenues for therapeutic intervention in oncology and other diseases. Further studies are warranted to fully elucidate the therapeutic potential of this compound and to discover new molecular glues with diverse target specificities.

References

- 1. OUH - Protocols [ous-research.no]

- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 3. Protocol for in vivo CRISPR screening using selective CRISPR antigen removal lentiviral vectors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Basis of dCeMM3 Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

dCeMM3 is a small molecule molecular glue degrader that induces the targeted degradation of Cyclin K. It achieves this by promoting the formation of a ternary complex between Cyclin-Dependent Kinase 12 (CDK12)-Cyclin K and the CRL4B E3 ubiquitin ligase complex. This technical guide provides an in-depth overview of the structural and molecular basis of this compound's activity, including quantitative data on its efficacy, detailed experimental protocols for its characterization, and visualizations of the key signaling pathways and experimental workflows.

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality. Molecular glues are small molecules that induce proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. This compound is a novel molecular glue that selectively degrades Cyclin K, a key regulator of transcriptional elongation, by recruiting the CRL4B E3 ligase via the adaptor protein DDB1.[1][2] This guide elucidates the structural underpinnings of this induced interaction and the methods used to characterize it.

Mechanism of Action

This compound functions by binding to the CDK12-Cyclin K complex and creating a novel interface for interaction with DDB1, a component of the CRL4B E3 ubiquitin ligase.[3] This this compound-induced ternary complex formation brings Cyclin K into proximity with the E3 ligase machinery, leading to its polyubiquitination and subsequent degradation by the 26S proteasome. This degradation of Cyclin K ultimately results in the inhibition of CDK12-mediated transcription.

Below is a diagram illustrating the signaling pathway of this compound-induced Cyclin K degradation.

Structural Basis of Ternary Complex Formation

The crystal structure of the DDB1-dCeMM3-CDK12-Cyclin K ternary complex (PDB ID: 8BUC) reveals the precise molecular interactions that drive this compound's activity.[4] this compound sits in a pocket at the interface of CDK12 and DDB1, making crucial contacts with residues from both proteins. This "gluing" action stabilizes an otherwise transient or non-existent interaction.

Key interactions within the ternary complex are visualized in the diagram below.

Quantitative Data Summary

The following tables summarize the key quantitative data related to this compound's activity.

Table 1: Cellular Activity of this compound

| Assay Type | Cell Line | Concentration | Time | Result |

| Cytotoxicity | KBM7 (wild-type) | 0.01–100 µM | 3 days | Significant cytotoxicity observed.[2] |

| Cytotoxicity | KBM7 (UBE2M mutant) | 0.01–100 µM | 3 days | Greatly reduced cytotoxicity.[2] |

| Cyclin K Levels | KBM7 | 7 µM | 5 hours | Significantly reduced Cyclin K levels.[2] |

Table 2: Ternary Complex Formation

| Assay | Interacting Proteins | Compound | Apparent Kd (nM) |

| TR-FRET | CDK12-Alexa488Cyclin K + Terbium-DDB1 | dCeMM2 (structurally similar to this compound) | 628 |

Note: Specific TR-FRET data for this compound was not available in the reviewed literature; data for the structurally related compound dCeMM2 is provided as a reference.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Cell Viability Assay

Objective: To determine the cytotoxic effects of this compound on different cell lines.

Materials:

-

KBM7 wild-type and UBE2M mutant cells

-

RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

This compound stock solution (in DMSO)

-

96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

Luminometer

Procedure:

-

Seed KBM7 cells in 96-well plates at a density of 5,000 cells/well.

-

Prepare serial dilutions of this compound in culture medium, ranging from 0.01 µM to 100 µM.

-

Add the this compound dilutions to the respective wells. Include a DMSO-only control.

-

Incubate the plates for 3 days at 37°C in a humidified 5% CO2 incubator.

-

After incubation, add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Measure luminescence using a plate reader to determine cell viability.

-

Normalize the results to the DMSO control to calculate the percentage of viability.

Western Blot for Cyclin K Degradation

Objective: To visualize and quantify the degradation of Cyclin K following this compound treatment.

Materials:

-

KBM7 cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit (Thermo Fisher Scientific)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-Cyclin K, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Treat KBM7 cells with 7 µM this compound or DMSO for 5 hours.

-

Harvest cells and lyse them in RIPA buffer.

-

Determine protein concentration using the BCA assay.

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-Cyclin K antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.

-

For a loading control, strip the membrane and re-probe with an anti-GAPDH antibody or perform a parallel blot.

Affinity Purification of this compound-Interacting Proteins

Objective: To identify proteins that interact with this compound in a cellular context.

Materials:

-

This compound-NH2 (for coupling to beads)

-

NHS-activated sepharose beads

-

Cell lysates from KBM7 cells

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, protease inhibitors)

-

Wash buffer (lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., SDS-PAGE sample buffer or a high-salt buffer)

Procedure:

-

Bead Preparation: Covalently couple this compound-NH2 to NHS-activated sepharose beads according to the manufacturer's protocol.

-

Lysate Preparation: Prepare a high-protein-concentration lysate from KBM7 cells.

-

Binding: Incubate the this compound-coupled beads with the cell lysate for 2-4 hours at 4°C with gentle rotation.

-

Washing: Wash the beads extensively with wash buffer (at least 3-5 times) to remove non-specific binders.

-

Elution: Elute the bound proteins from the beads using elution buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and silver staining or by mass spectrometry for protein identification.

The experimental workflow for affinity purification is depicted below.

Conclusion

This compound represents a compelling example of a molecular glue degrader with a well-defined structural mechanism of action. By inducing a novel protein-protein interaction between the CDK12-Cyclin K complex and the CRL4B E3 ligase, this compound effectively hijacks the cell's ubiquitin-proteasome system to achieve targeted degradation of Cyclin K. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of targeted protein degradation and drug development, facilitating further investigation and the design of next-generation molecular glues.

References

Methodological & Application

dCeMM3: Application Notes and Protocols for Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

dCeMM3 is a small molecule molecular glue degrader that potently and selectively induces the degradation of Cyclin K. It functions by promoting the formation of a ternary complex between the CDK12-Cyclin K complex and the CRL4B E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of Cyclin K.[1][2] This targeted protein degradation offers a powerful tool for studying the biological roles of Cyclin K and for potential therapeutic development in oncology and other areas where Cyclin K plays a critical role. These application notes provide detailed protocols for the use of this compound in cell culture experiments, including methods for assessing Cyclin K degradation and cellular viability.

Mechanism of Action

This compound acts as a molecular glue, facilitating a novel protein-protein interaction. By binding to both CDK12 and the DDB1 component of the CRL4B E3 ligase complex, this compound effectively "glues" them together.[3][4] This induced proximity positions Cyclin K, the binding partner of CDK12, for ubiquitination by the E3 ligase machinery. The polyubiquitinated Cyclin K is then recognized and degraded by the proteasome.

Caption: this compound signaling pathway.

Data Presentation

The following tables summarize quantitative data for this compound from cell-based experiments.

| Cell Line | Assay | Concentration Range (µM) | Incubation Time | Key Findings | Reference |

| KBM-7 | Western Blot | 7 | 5 hours | Significantly reduced Cyclin K levels. | [5] |

| KBM-7 (WT) | Cell Viability | 0.01 - 100 | 3 days | Showed significant cytotoxicity. | [5] |

| KBM-7 (UBE2M mutant) | Cell Viability | 0.01 - 100 | 3 days | Greatly reduced cytotoxicity compared to WT. | [5] |

| HCT116 | Cell Viability | Not specified | 3 days | This compound treatment affects cell viability. | [6] |

Table 1: Summary of this compound effects on Cyclin K levels and cell viability.

| Parameter | Value |

| Molecular Weight | 318.78 g/mol |

| In Vitro Solubility | 50 mg/mL in DMSO (156.85 mM) |

| Storage of Powder | -20°C for 3 years, 4°C for 2 years |

| Storage of Stock Solution | -80°C for 6 months, -20°C for 1 month |

Table 2: Physicochemical and storage properties of this compound.[7]

Experimental Protocols

Cell Culture

a. KBM-7 (Suspension Cells)

-

Growth Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[8]

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[9]

-

Subculturing: Maintain cell density between 2 x 10^5 and 1 x 10^6 cells/mL.[1][9] To passage, centrifuge the cell suspension at 125 x g for 5 minutes, aspirate the supernatant, and resuspend the cell pellet in fresh, pre-warmed growth medium.[8]

b. HCT116 (Adherent Cells)

-

Growth Medium: McCoy's 5A Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[10][11]

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[10][12]

-

Subculturing: Passage cells when they reach 70-80% confluency.[2] Wash the cell monolayer with PBS, then add Trypsin-EDTA and incubate at 37°C for 2-3 minutes until cells detach.[11] Neutralize the trypsin with complete growth medium, collect the cells, and centrifuge at 125 x g for 5 minutes. Resuspend the cell pellet in fresh medium and re-plate at a 1:2 to 1:4 ratio.[11]

This compound Stock Solution Preparation

-

Solvent: Use newly opened, anhydrous DMSO for optimal solubility.[5][7]

-

Procedure: To prepare a 10 mM stock solution, dissolve 3.1878 mg of this compound powder in 1 mL of DMSO. Ultrasonic treatment may be required to fully dissolve the compound.[7]

-

Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month.[13]

Western Blotting for Cyclin K Degradation

This protocol is adapted for assessing this compound-mediated Cyclin K degradation in KBM-7 cells.

Caption: Western blot experimental workflow.

-

Cell Seeding: Seed KBM-7 cells at a density of 5 x 10^5 cells/mL in a 6-well plate.

-

This compound Treatment: Treat cells with the desired concentration of this compound (e.g., 7 µM) or DMSO as a vehicle control for the indicated time (e.g., 5 hours).[5]

-

Cell Lysis:

-

Harvest cells by centrifugation at 125 x g for 5 minutes.

-

Wash the cell pellet once with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the protein samples on a 4-12% Bis-Tris polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[14]

-

Incubate the membrane with a primary antibody against Cyclin K (e.g., Bethyl Laboratories, A301-939A) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[15]

-

Wash the membrane three times with TBST for 5 minutes each.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 5 minutes each.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the Cyclin K band intensity to the loading control.

Cell Viability Assay

This protocol is suitable for assessing the cytotoxic effects of this compound.

-

Cell Seeding:

-

KBM-7: Seed 5,000 cells per well in a 96-well plate in a final volume of 100 µL.

-

HCT116: Seed 2,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

-

This compound Treatment: Add this compound at a range of concentrations (e.g., 0.01 to 100 µM) to the wells.[5] Include a DMSO vehicle control.

-

Incubation: Incubate the plates for 72 hours (3 days) at 37°C and 5% CO2.[6]

-

Viability Measurement:

-

Add a cell viability reagent such as CellTiter-Glo® (Promega) or CCK-8 (Sigma-Aldrich) to each well according to the manufacturer's instructions.[6][16]

-

Incubate for the recommended time (e.g., 10 minutes for CellTiter-Glo®, 1-4 hours for CCK-8).

-

Measure the luminescence or absorbance using a plate reader.

-

-

Data Analysis: Normalize the readings to the DMSO control to determine the percentage of cell viability. Plot the results as a dose-response curve and calculate the EC50 value.

Conclusion

This compound is a valuable research tool for inducing the targeted degradation of Cyclin K. The protocols outlined in these application notes provide a framework for conducting robust cell-based experiments to investigate the functional consequences of Cyclin K depletion. Adherence to proper cell culture techniques and careful execution of the experimental procedures will ensure reproducible and reliable results.

References

- 1. encodeproject.org [encodeproject.org]

- 2. genome.ucsc.edu [genome.ucsc.edu]

- 3. Degradation by Design: New Cyclin K Degraders from Old CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Rational discovery of molecular glue degraders via scalable chemical profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. KBM-7 cells - Wikipedia [en.wikipedia.org]

- 9. advbiomart.net [advbiomart.net]

- 10. encodeproject.org [encodeproject.org]

- 11. elabscience.com [elabscience.com]

- 12. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. origene.com [origene.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. ijbs.com [ijbs.com]

dCeMM3: Application Notes and Protocols for Researchers

Introduction

dCeMM3 is a small molecule molecular glue degrader that potently and specifically induces the ubiquitination and subsequent proteasomal degradation of Cyclin K. It achieves this by promoting the formation of a ternary complex between the CDK12-Cyclin K complex and the CRL4B E3 ubiquitin ligase complex.[1][2] This targeted degradation of Cyclin K leads to the downregulation of genes involved in the DNA damage response (DDR), thereby sensitizing cancer cells to DNA-damaging agents and inducing apoptosis. These application notes provide detailed protocols for the solubilization, storage, and experimental application of this compound for both in vitro and in vivo research.

Physicochemical and Solubility Data

Proper handling and solubilization of this compound are critical for obtaining reliable and reproducible experimental results. The following tables summarize the key physicochemical properties and solubility information for this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₁ClN₄OS | [1] |

| Molecular Weight | 318.78 g/mol | [1] |

| Appearance | Solid powder | |

| CAS Number | 311787-85-6 | [1] |

| Solvent | Maximum Concentration | Notes | Reference |

| DMSO | 50 mg/mL (156.85 mM) | Ultrasonic treatment may be required. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can impact solubility. | [1] |

Preparation of this compound Stock and Working Solutions

This compound Stock Solution Preparation (for in vitro use)

The following table provides volumes for preparing this compound stock solutions in DMSO.

| Desired Stock Concentration | Volume of DMSO to add to 1 mg this compound | Volume of DMSO to add to 5 mg this compound | Volume of DMSO to add to 10 mg this compound |

| 1 mM | 3.1370 mL | 15.6848 mL | 31.3696 mL |

| 5 mM | 0.6274 mL | 3.1370 mL | 6.2739 mL |

| 10 mM | 0.3137 mL | 1.5685 mL | 3.1370 mL |

Protocol:

-

Bring the vial of this compound powder to room temperature before opening.

-

Add the appropriate volume of high-quality, anhydrous DMSO to the vial to achieve the desired stock concentration.

-

Vortex the solution thoroughly to ensure complete dissolution. If necessary, use an ultrasonic bath for a short period to aid solubilization.[1]

-

Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solutions as recommended in the storage section below.

This compound Dosing Solution Preparation (for in vivo use)

For in vivo experiments, this compound can be formulated in a vehicle suitable for administration to animals. A commonly used formulation is a suspension in a mixture of DMSO, PEG300, Tween-80, and saline.

Vehicle Composition:

-

10% DMSO

-

40% PEG300

-

5% Tween-80

-

45% Saline

Protocol:

-

Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

-

In a sterile tube, add the required volume of the DMSO stock solution.

-

Add the PEG300 to the DMSO solution and mix thoroughly.

-

Add the Tween-80 and mix until the solution is homogeneous.

-

Finally, add the saline to reach the final desired volume and concentration.

-

It is recommended to prepare this dosing solution fresh on the day of use. If any precipitation occurs, gentle warming and/or sonication can be used to redissolve the compound.[1]

Storage and Stability

Proper storage of this compound in both powder and solution form is essential to maintain its activity.

| Form | Storage Temperature | Duration | Reference |

| Powder | -20°C | 3 years | |

| 4°C | 2 years | ||

| In Solvent (DMSO) | -80°C | 6 months | [1] |

| -20°C | 1 month | [1] |

Note: Avoid repeated freeze-thaw cycles of stock solutions.[1]

Mechanism of Action: this compound-Mediated Cyclin K Degradation

This compound functions as a molecular glue, inducing proximity between the CDK12-Cyclin K complex and the CRL4B E3 ubiquitin ligase. This induced proximity leads to the polyubiquitination of Cyclin K, targeting it for degradation by the proteasome. The degradation of Cyclin K impairs the transcriptional activity of CDK12, which is critical for the expression of genes involved in the DNA damage response, such as BRCA1.[3]

References

Application Notes and Protocols for Western Blot Analysis of dCeMM3-Induced Cyclin K Degradation

Audience: Researchers, scientists, and drug development professionals.

Introduction

dCeMM3 is a small molecule molecular glue degrader that induces the ubiquitination and subsequent proteasomal degradation of Cyclin K. It functions by promoting the formation of a ternary complex between the CDK12-Cyclin K complex and the DDB1-CUL4B E3 ubiquitin ligase. This targeted protein degradation approach offers a powerful tool for studying the roles of Cyclin K and CDK12 in cellular processes and presents a potential therapeutic strategy for diseases where their activity is dysregulated. This document provides a detailed protocol for assessing this compound-induced Cyclin K degradation using Western blotting.

Mechanism of Action

This compound acts as a molecular glue, facilitating the interaction between CDK12, which is in a complex with Cyclin K, and the DDB1 subunit of the CUL4B E3 ubiquitin ligase complex. This induced proximity leads to the polyubiquitination of Cyclin K, marking it for degradation by the 26S proteasome. The degradation of Cyclin K subsequently impacts the activity of its binding partner, CDK12, a key regulator of transcriptional elongation.

Caption: Mechanism of this compound-induced Cyclin K degradation.

Quantitative Data Summary

The efficacy of this compound in inducing Cyclin K degradation can be quantified by determining the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). The following table summarizes representative quantitative data for this compound.

| Compound | Target Protein | Cell Line | DC50 | Dmax | Reference |

| This compound | Cyclin K | KBM7 | ~7 µM (at 5h) | >90% | [1][2] |

| This compound | Cyclin K | HCT116 | Not Reported | Not Reported | [3] |

Experimental Protocol: Western Blot for this compound-Induced Degradation

This protocol outlines the steps for treating cells with this compound and subsequently analyzing Cyclin K protein levels by Western blot.

Experimental Workflow

Caption: Western Blot workflow for analyzing protein degradation.

Materials

-

Cell Line: KBM7 or other susceptible human cell line

-

This compound: (CAS 311787-85-6)

-

Cell Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS)

-

Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitor cocktails

-

BCA Protein Assay Kit

-

Laemmli Sample Buffer (4x)

-

SDS-PAGE Gels: (e.g., 4-15% precast polyacrylamide gels)

-

PVDF Membrane

-

Transfer Buffer

-

Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)

-

Primary Antibodies:

-

Secondary Antibodies:

-

HRP-conjugated anti-rabbit IgG (1:5000 dilution)

-

HRP-conjugated anti-mouse IgG (1:5000 dilution)

-

-

Enhanced Chemiluminescence (ECL) Substrate

-

Chemiluminescence Imaging System

Procedure

-

Cell Seeding:

-

Seed KBM7 cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate.

-

Incubate overnight at 37°C in a 5% CO2 incubator.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 7, 10 µM) and a DMSO vehicle control for desired time points (e.g., 3, 5, 8, 24 hours). A 5-hour treatment with 7 µM this compound has been shown to significantly reduce Cyclin K levels in KBM7 cells.[1][2]

-

-

Cell Lysis:

-

Harvest cells by centrifugation at 500 x g for 5 minutes.

-

Wash the cell pellet once with ice-cold PBS.

-

Resuspend the cell pellet in 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Confirm successful transfer by staining the membrane with Ponceau S.

-

-

Blocking:

-

Wash the membrane briefly with TBST.

-

Block the membrane with 5% non-fat milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibodies (anti-Cyclin K, anti-CDK12, and loading control) in blocking buffer at the recommended dilutions.

-

Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

-

-

Secondary Antibody Incubation:

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

-

-

Signal Detection:

-

Wash the membrane three times for 10 minutes each with TBST.

-

Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the intensity of the Cyclin K and CDK12 bands to the corresponding loading control band for each sample.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Troubleshooting

| Problem | Possible Cause | Solution |

| No or weak signal | Inefficient protein transfer | Confirm transfer with Ponceau S staining. Optimize transfer time and voltage. |

| Low protein expression | Increase the amount of protein loaded per lane. | |

| Primary antibody not effective | Use a validated antibody at the recommended dilution. Include a positive control. | |

| High background | Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., BSA instead of milk). |

| Antibody concentration too high | Optimize antibody dilutions. | |

| Insufficient washing | Increase the number and duration of wash steps. | |

| Non-specific bands | Antibody cross-reactivity | Use a more specific monoclonal antibody. Optimize antibody dilution. |

| Protein degradation | Ensure fresh protease inhibitors are added to the lysis buffer and keep samples on ice. |

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Rational discovery of molecular glue degraders via scalable chemical profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclin K (E7F4N) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 5. CDK12 Antibody | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols: dCeMM3 for Inducing Apoptosis in Leukemia Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

dCeMM3 is a novel molecular glue degrader that has demonstrated significant potential in inducing apoptosis in leukemia cells. It operates by inducing the ubiquitination and subsequent proteasomal degradation of cyclin K. This degradation is achieved by promoting the formation of a ternary complex between the CDK12-cyclin K complex and the CRL4B E3 ubiquitin ligase.[1][2] The targeted degradation of cyclin K disrupts critical cellular processes, leading to cell death, making this compound a promising candidate for therapeutic development in oncology, particularly for hematological malignancies.

These application notes provide a comprehensive overview of this compound's mechanism of action, quantitative data on its efficacy in leukemia cell lines, and detailed protocols for key experimental procedures to evaluate its effects.

Mechanism of Action

This compound functions as a molecular glue, a type of small molecule that induces proximity between a target protein and an E3 ubiquitin ligase, leading to the target's degradation.[3][4] In the context of leukemia cells, this compound orchestrates the interaction between the CDK12-cyclin K complex and the DDB1-CUL4B (CRL4B) E3 ubiquitin ligase complex.[1][5] This induced proximity results in the polyubiquitination of cyclin K, marking it for degradation by the 26S proteasome.[1] The loss of cyclin K, a crucial regulator of transcription, leads to profound cellular changes, culminating in the induction of apoptosis.[1][6]

Quantitative Data

The following tables summarize the quantitative data regarding the efficacy of this compound in inducing cytotoxicity and cyclin K degradation in the KBM7 human myeloid leukemia cell line.

Table 1: Cytotoxicity of this compound in KBM7 Leukemia Cells [1]

| Cell Line | Compound | EC50 (µM) | Treatment Duration |

| KBM7 (Wild-Type) | This compound | 0.6 | 3 days |

| KBM7 (UBE2M mutant) | This compound | 10.7 | 3 days |

EC50 values represent the concentration of the compound that inhibits cell growth by 50%. The increased EC50 in the UBE2M mutant, a key component of the neddylation pathway required for CRL activity, highlights the dependence of this compound on a functional CRL E3 ligase system.

Table 2: this compound-Induced Cyclin K Degradation in KBM7 Cells [1][2]

| Compound | Concentration (µM) | Treatment Duration (hours) | Result |

| This compound | 7 | 5 | Significant reduction in Cyclin K levels |

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.

Caption: this compound Signaling Pathway.

Caption: Experimental Workflow for this compound Evaluation.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in leukemia cells.

Cell Viability Assay

This protocol is used to determine the cytotoxic effects of this compound on leukemia cells and to calculate the EC50 value.[1]

Materials:

-

Leukemia cell line (e.g., KBM7)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well white-walled, clear-bottom plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Protocol:

-

Seed leukemia cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.

-

Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.

-

Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO only).

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value using a suitable software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic cells following this compound treatment using flow cytometry.[1][6]

Materials:

-

Leukemia cell line (e.g., KBM7)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

FITC Annexin V Apoptosis Detection Kit with Propidium Iodide (PI)

-

1X Annexin-binding buffer

-

Flow cytometer

Protocol:

-

Seed leukemia cells in a 6-well plate at an appropriate density.

-

Treat the cells with the desired concentration of this compound (e.g., 7 µM) for various time points (e.g., 4, 8, 12 hours).[1] Include a vehicle control.

-

Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Annexin-binding buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

-

Add 5 µL of FITC Annexin V and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin-binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-, early apoptotic cells are Annexin V+ and PI-, and late apoptotic/necrotic cells are Annexin V+ and PI+.

Western Blot Analysis for Cyclin K

This protocol is used to detect the levels of cyclin K protein in leukemia cells after this compound treatment.[1][2]

Materials:

-

Leukemia cell line (e.g., KBM7)

-

This compound stock solution (in DMSO)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-